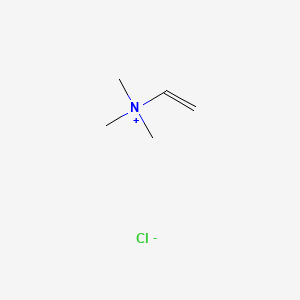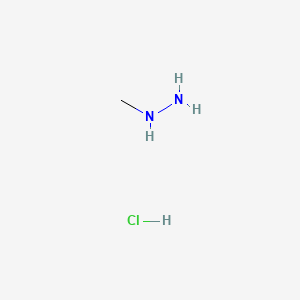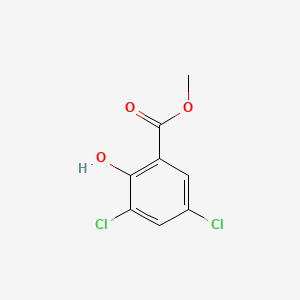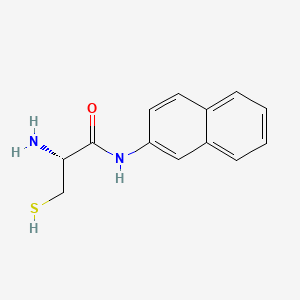
Cysteine-beta-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-cysteine 2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy group of L-cysteine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound and a human xenobiotic metabolite. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-cysteine derivative.
Aplicaciones Científicas De Investigación
Enzyme Activity Measurement
Cysteine-beta-naphthylamide plays a critical role in measuring enzyme activities in various scientific studies. For instance, Wintersberger, Müller-Hartburg, and Tuppy (1966) utilized S-benzyl-l-cysteine-β-naphthylamide to simplify and enhance the chemical determination of oxytocinase activity in pregnancy sera. This substrate, when enzymatically cleaved, allows for either colorimetric or fluorometric estimation, proving more efficient than previously used substrates (Wintersberger, Müller-Hartburg, & Tuppy, 1966).
Fluorometric Method Development
Uete et al. (1977) developed a fluorometric method to measure cystyl-amino peptidase activity, essential in clinical routine work, especially for assessing placental function in pregnancy. In this method, L-cystine-di-beta-naphthylamide, in the presence of a thiol like mercaptoethanol, converts to L-cysteine-beta-naphthylamide, enabling the measurement of enzyme activity hydrolyzing these substrates (Uete et al., 1977).
Intracellular Enzyme Activity Analysis
Ulbricht et al. (1995) quantified intracellular cathepsin activities in human lung tumor cell lines using substrates coupled to 4-methoxy-beta-naphthylamide. This study highlighted the involvement of cysteine proteases like cathepsin B and L in invasive processes of malignant cells, providing insights into their roles in diseases and as potential prognostic markers for human lung cancer (Ulbricht et al., 1995).
Interference Avoidance in Azo Dye Determination
Doebber and Miller (1976) found that cysteine, when used as a sulfhydryl activator in measuring the activity of benzoyl-arginine-β-naphthylamide hydrolase, interfered with the reaction of β-naphthylamine. They developed a method to extract β-naphthylamine quantitatively from the enzyme reaction mixture, significantly minimizing interference and improving the accuracy of enzymatic activity measurements (Doebber & Miller, 1976).
Enzyme Assays in Microplates
Johansen, Knight, and Barrett (1999) described rapid assay procedures for the enzyme legumain using substrates like succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide. This work is significant for understanding the role of legumain in antigen processing for MHC class II, highlighting the utility of naphthylamide derivatives in enzyme assays (Johansen, Knight, & Barrett, 1999).
Propiedades
Número CAS |
65322-97-6 |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-naphthalen-2-yl-3-sulfanylpropanamide |
InChI |
InChI=1S/C13H14N2OS/c14-12(8-17)13(16)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,17H,8,14H2,(H,15,16)/t12-/m0/s1 |
Clave InChI |
NCMHLYITDACZJV-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CS)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
Secuencia |
C |
Sinónimos |
cysteine-beta-naphthylamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




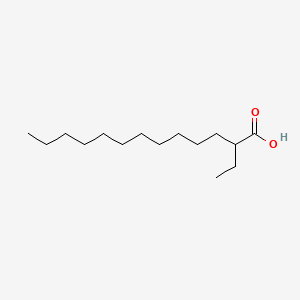
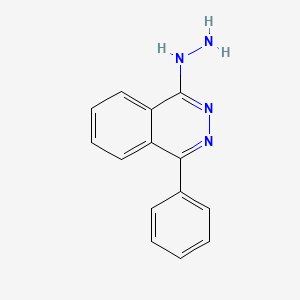

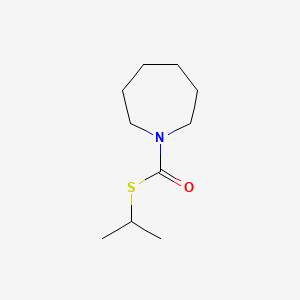
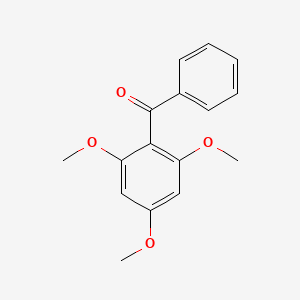

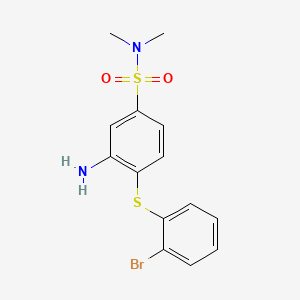

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)
